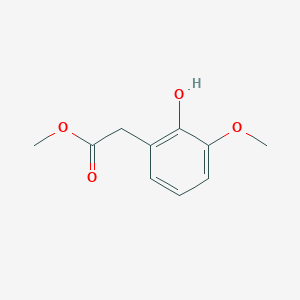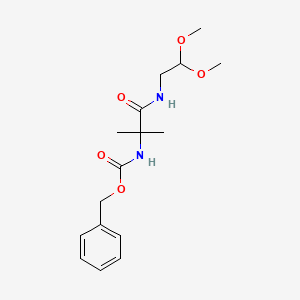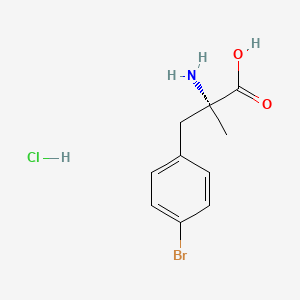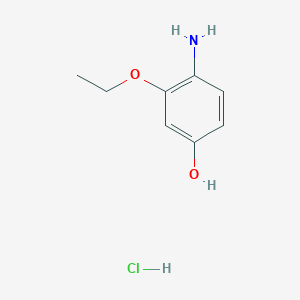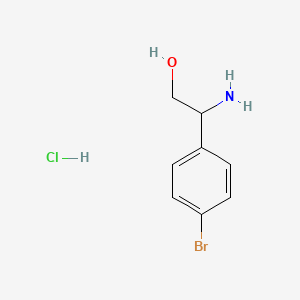
N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide hydrochloride
Overview
Description
ICCB-19 hydrochloride is a chemical compound known for its role as an inhibitor of TRADD (TNFRSF1A associated via death domain). It binds to the N-terminal domain of TRADD, disrupting its interaction with both TRADD-C and TRAF2. This compound is also an indirect inhibitor of RIPK1 kinase activity, effectively inducing autophagy and the degradation of long-lived proteins .
Mechanism of Action
Target of Action
ICCB-19 hydrochloride, also known as N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide hydrochloride, primarily targets the TNFRSF1A Associated Via Death Domain (TRADD) . TRADD is a crucial adaptor protein involved in the regulation of cellular homeostasis and apoptosis .
Mode of Action
ICCB-19 hydrochloride interacts with its target, TRADD, by binding to the N-terminal TRAF2-binding domain of TRADD (TRADD-N) . This interaction disrupts TRADD’s binding to both TRADD-C and TRAF2 . As a result, ICCB-19 hydrochloride indirectly inhibits the activity of Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) .
Biochemical Pathways
The interaction of ICCB-19 hydrochloride with TRADD affects several biochemical pathways. It modulates cellular homeostasis by inhibiting TRAF2/cIAP1/2-mediated K63 ubiquitination of Beclin 1 . This modulation reduces autophagy, a critical process for maintaining cellular homeostasis .
Result of Action
ICCB-19 hydrochloride effectively induces autophagy and the degradation of long-lived proteins . It also acts as a cell penetrant apoptosis inhibitor, leading to the restoration of cellular homeostasis in cells with accumulated mutant tau, α-synuclein, or huntingtin .
Action Environment
The action, efficacy, and stability of ICCB-19 hydrochloride can be influenced by various environmental factors. For instance, the compound’s storage conditions can impact its stability and efficacy. ICCB-19 hydrochloride should be stored at 2-8°C in a desiccated environment
Preparation Methods
The synthesis of ICCB-19 hydrochloride involves the following steps:
Starting Materials: The synthesis begins with N-cycloheptyl-2-[(4,5-dihydro-1H-imidazol-2-yl)thio]acetamide.
Reaction Conditions: The compound is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
ICCB-19 hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert ICCB-19 hydrochloride into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ICCB-19 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a research tool to study the inhibition of TRADD and RIPK1 kinase activity.
Biology: The compound is used to investigate the mechanisms of autophagy and protein degradation.
Medicine: ICCB-19 hydrochloride is studied for its potential therapeutic applications in diseases involving autophagy and apoptosis.
Industry: It is used in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
ICCB-19 hydrochloride is unique in its ability to inhibit TRADD and indirectly inhibit RIPK1 kinase activity. Similar compounds include:
Bendamustine hydrochloride: An alkylating agent associated with DNA damage.
Ro 90-7501: An amyloid β42 protofibrillar and TPR-dependent PP5 inhibitor.
Vandetanib: A potent inhibitor of VEGFR2, VEGFR3, and EGFR.
MARK4 inhibitor 1: Inhibits cancer cell proliferation and induces apoptosis.
These compounds share some similarities in their mechanisms of action but differ in their specific targets and applications.
Properties
IUPAC Name |
N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS.ClH/c16-11(9-17-12-13-7-8-14-12)15-10-5-3-1-2-4-6-10;/h10H,1-9H2,(H,13,14)(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZICOTBZKPHMMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CSC2=NCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803605-68-6 | |
| Record name | N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


